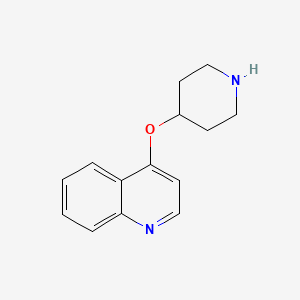

4-(Piperidin-4-yloxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-piperidin-4-yloxyquinoline |

InChI |

InChI=1S/C14H16N2O/c1-2-4-13-12(3-1)14(7-10-16-13)17-11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |

InChI Key |

COZYQISFAMRYJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Yloxy Quinoline

Retrosynthetic Analysis of the 4-(Piperidin-4-yloxy)quinoline Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.comactascientific.com For this compound, the primary disconnection points are the C-O ether bond and the bonds forming the quinoline (B57606) ring.

Disconnection of the Ether Linkage: The most logical initial disconnection is the ether bond, which simplifies the target molecule into two key precursors: a 4-hydroxyquinoline (B1666331) and a suitably protected 4-hydroxypiperidine (B117109) derivative. This approach isolates the synthesis of the two heterocyclic systems.

Quinoline Ring Disconnection: The 4-hydroxyquinoline precursor can be further broken down using established quinoline synthesis strategies. For instance, a disconnection following the logic of the Conrad-Limpach or Gould-Jacobs synthesis would lead to an aniline (B41778) derivative and a β-ketoester or a related three-carbon component.

Piperidine (B6355638) Ring Consideration: The piperidine portion, typically derived from a protected 4-hydroxypiperidine, is often a commercially available starting material. The choice of the protecting group on the piperidine nitrogen is crucial for the subsequent coupling reaction and final deprotection step.

This retrosynthetic strategy allows for a convergent synthesis, where the quinoline and piperidine fragments are prepared separately and then joined in a final step, which is often more efficient than a linear approach.

Classical Approaches to Quinoline Synthesis and their Relevance to the Target Compound

Several classical named reactions have been foundational in the synthesis of the quinoline ring system for over a century. researchgate.netnih.gov These methods typically involve the condensation of anilines with various carbonyl compounds under acidic or thermal conditions.

While these classical methods are robust, their application to the synthesis of a specifically 4-oxy-substituted quinoline requires careful selection of starting materials and potential modifications to control regioselectivity.

Skraup and Doebner-Von Miller Reactions: The Skraup synthesis and its variant, the Doebner-von Miller reaction, traditionally use α,β-unsaturated carbonyl compounds or their precursors (like glycerol (B35011) in the Skraup reaction) reacting with anilines. nih.govwikipedia.orgrsc.org Achieving a 4-hydroxyquinoline directly through these methods can be challenging as they often favor substitution at other positions. researchgate.net However, by using a β-keto ester or a malonic ester derivative in a related reaction like the Conrad-Limpach synthesis, one can favor the formation of a 4-hydroxyquinoline.

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a 4-hydroxyquinoline, a 2-aminobenzaldehyde (B1207257) could be reacted with a derivative of acetic acid, such as ethyl acetoacetate.

Combes Synthesis: The Combes synthesis involves the reaction of anilines with β-diketones under acidic conditions. By selecting an appropriate β-diketone, this method can be adapted to yield quinolines with specific substitution patterns, although directing substitution to the 4-position with a hydroxyl group would require a specific diketone that might not be readily available.

A significant drawback of these classical methods is often the harsh reaction conditions, such as the use of strong acids and high temperatures, which can lead to low yields and the formation of byproducts. nih.govnih.gov

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Reactants | Typical Conditions | Relevance to 4-Hydroxyquinoline Synthesis |

|---|---|---|---|

| Skraup | Aniline, glycerol, oxidizing agent | Concentrated H₂SO₄, heat | Indirect; not ideal for direct 4-hydroxy substitution. |

| Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl | Acid catalyst | Can be adapted, but regioselectivity can be an issue. researchgate.net |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Acid or base catalyst | Applicable with appropriate carbonyl component. |

Contemporary Synthetic Routes for 4-Oxy-substituted Quinolines

Modern synthetic chemistry has introduced more efficient, selective, and environmentally friendly methods for constructing quinoline rings and forming ether linkages.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including the C-O bond of the ether linkage in this compound. nih.govrsc.org A common approach is the Buchwald-Hartwig amination, which can be adapted for etherification.

In the context of synthesizing the target molecule, a 4-haloquinoline (e.g., 4-chloroquinoline (B167314) or 4-bromoquinoline) can be coupled with a protected 4-hydroxypiperidine in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. This method offers high yields and functional group tolerance.

Table 2: Example of a Palladium-Catalyzed Etherification

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. bohrium.com Green chemistry approaches to quinoline synthesis focus on the use of non-toxic solvents (like water or ethanol), reusable catalysts, and energy-efficient reaction conditions. bohrium.comnih.govacs.org

Nanocatalysts, for example, have shown great promise in quinoline synthesis, offering high efficiency and the ability to be recovered and reused. nih.govacs.org These reactions often proceed through mechanisms like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. acs.org The use of water as a solvent under reflux conditions has also been successfully employed in the synthesis of quinoline derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comnih.gov

The application of microwave irradiation can be beneficial for both the construction of the quinoline ring and the subsequent etherification step. nih.gov For instance, classical reactions like the Friedländer synthesis can be performed under microwave conditions, often with improved efficiency. nih.gov Similarly, the formation of the ether linkage, including Williamson ether synthesis-type reactions, can be significantly expedited using microwave heating. tsijournals.com The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.gov

Synthetic Strategies for Incorporating the Piperidine Moiety

The formation of the this compound scaffold is primarily achieved by creating the ether bond between the quinoline and piperidine rings. The two main approaches involve either direct coupling reactions or subsequent modifications of a pre-formed piperidine ring.

The most direct and common method for synthesizing the this compound core is through a nucleophilic substitution reaction. This typically involves the reaction of a quinoline precursor bearing a leaving group at the 4-position with a piperidin-4-ol derivative.

A prevalent strategy is the reaction of 4-chloroquinoline with an N-protected piperidin-4-ol, such as 1-Boc-4-hydroxypiperidine. This reaction is a variation of the Williamson ether synthesis, where the alkoxide of piperidin-4-ol, generated by a base, acts as the nucleophile. The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used to deprotonate the hydroxyl group of piperidin-4-ol, facilitating the displacement of the chloride from the quinoline ring. Subsequent removal of the N-Boc protecting group under acidic conditions yields the target compound.

Alternatively, 4-hydroxyquinoline can be used as the starting material. While direct alkylation of 4-hydroxyquinolines can be complex due to potential N-alkylation versus O-alkylation, specific conditions can favor the desired O-alkylation product. rsc.org The reaction of 4-hydroxyquinolines with appropriate reagents in the presence of piperidine has also been explored in different contexts, such as in modified Mannich reactions or Knoevenagel condensations, highlighting the versatility of these starting materials. nih.gov

Table 1: Examples of Alkylation/Etherification Reaction Conditions

| Quinoline Precursor | Piperidine Reactant | Base/Catalyst | Solvent | Outcome |

|---|---|---|---|---|

| 4-Chloroquinoline | 1-Boc-4-hydroxypiperidine | Sodium Hydride (NaH) | DMF | Formation of N-Boc-4-(quinolin-4-yloxy)piperidine |

| 4,7-Dichloroquinoline | Aminopiperidine derivative | Phenol (as solvent/catalyst) | Phenol | Amine-halide exchange to form 4-aminoquinoline (B48711) derivatives nih.gov |

This table is illustrative and based on common organic synthesis principles and related reactions described in the literature.

An alternative synthetic approach involves attaching a piperidine precursor with a latent or modifiable functional group to the quinoline core, followed by chemical transformations on the piperidine ring. This strategy allows for the introduction of diverse functionalities that might not be compatible with the initial etherification conditions.

For instance, a 4-oxopiperidine derivative could be coupled to the quinoline ring, and the ketone functionality could then be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step process yields the desired 4-hydroxypiperidine moiety. Such piperidin-4-one intermediates are valuable building blocks for a variety of substitution patterns. googleapis.comchemrevlett.com

Further modifications can include the conversion of the hydroxyl group into other functionalities. While not extensively documented for this specific molecule, standard organic chemistry transformations—such as conversion to halides, azides, or other groups—are chemically plausible and represent a viable strategy for creating structural diversity. The synthesis of piperidine derivatives often begins with the hydrogenation of corresponding pyridine (B92270) precursors, which can then be functionalized. nih.gov

Derivatization Strategies for this compound

Once the core scaffold is synthesized, its properties can be further refined through derivatization at three main locations: the quinoline ring, the piperidine ring, and the ether linker.

The quinoline ring is an aromatic system that can undergo various chemical modifications, primarily through electrophilic substitution on the benzene (B151609) portion of the ring system. nih.gov The presence of the electron-donating alkoxy group at the 4-position activates the ring towards electrophiles, directing substitution to the 5- and 7-positions.

Common modifications include:

Halogenation: Introduction of chloro, bromo, or iodo substituents.

Nitration: Addition of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Alkylation: C-H bond activation can be used for the ortho-alkylation of quinolines, often requiring a directing group and a transition metal catalyst like rhodium(I). nih.gov

The synthesis of quinoline derivatives is a broad field, with numerous established methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone, providing access to a wide range of substituted quinolines that could then be used to build the target molecule. nih.gov

The secondary amine of the piperidine moiety is a key site for derivatization, as it is a potent nucleophile.

N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, introducing carbonyl functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These N-substitutions are crucial for modulating the basicity and lipophilicity of the molecule. For example, replacing the piperidine in the drug ceritinib (B560025) with other aliphatic amines was shown to improve its activity profile. nih.gov

Modifications to the carbon atoms of the piperidine ring are less common but can be achieved by starting with appropriately substituted piperidin-4-ol derivatives in the initial synthesis. acs.org For example, using 3-methylpiperidin-4-ol (B2467221) would result in a final compound with a methyl group on the piperidine ring.

Table 2: Examples of Piperidine Nitrogen Derivatization Reactions

| Reagent Type | Specific Reagent | Functional Group Introduced |

|---|---|---|

| Alkyl Halide | Benzyl bromide | N-benzyl |

| Aldehyde/Ketone | Formaldehyde, NaBH(OAc)₃ | N-methyl |

| Acyl Chloride | Acetyl chloride | N-acetyl (amide) |

This table represents common N-functionalization reactions for secondary amines.

The ether linkage connecting the quinoline and piperidine rings can be replaced with other atoms or groups to study the impact of the linker on the molecule's conformation and properties.

Thioether Linkage: Replacing the oxygen atom with sulfur creates a thioether analogue. This can be synthesized by reacting a 4-chloroquinoline with an N-protected piperidine-4-thiol. Thioether-containing analogues are a common strategy in medicinal chemistry to improve stability or modify electronic properties. nih.govlp.edu.ua

Amino Linkage: An amino linker (NH) would classify the compound as a 4-aminoquinoline derivative. These can be synthesized via nucleophilic aromatic substitution of 4-chloroquinoline with a 4-aminopiperidine (B84694) derivative. nih.gov This modification significantly changes the hydrogen bonding potential and basicity of the linker region.

These "linker-modified" analogues provide valuable structure-activity relationship (SAR) data, helping to determine the optimal atomic composition and geometry for biological interaction.

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yloxy Quinoline Analogs

Design Principles for SAR Exploration

The exploration of SAR for 4-(piperidin-4-yloxy)quinoline analogs is guided by several key design principles aimed at systematically probing the chemical space around the core scaffold. A primary strategy is molecular hybridization, which involves combining the quinoline-piperidine structure with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. rsc.org This approach leverages the established biological profiles of different moieties to enhance efficacy or confer dual modes of action. frontiersin.org

Another core principle is the functionalization of the quinoline (B57606) and piperidine (B6355638) rings at various positions. frontiersin.org This allows for a detailed investigation of how substituent characteristics—such as electronic properties, steric bulk, and lipophilicity—influence biological activity. frontiersin.orgresearchgate.net For instance, introducing a flexible alkylamino side chain at one position and an alkoxy group at another on the quinoline nucleus has been used to enhance properties like water solubility and antiproliferative action. frontiersin.org

Systematic variation of substituents is also essential. This includes:

Altering electronic effects: Introducing a series of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) to map their impact on target binding and activity. arabjchem.orgresearchgate.net

Modulating steric properties: Incorporating substituents of varying sizes, from small groups like methyl to bulkier groups, to understand the spatial requirements of the target's binding pocket. frontiersin.org

Varying lipophilicity: Adjusting the lipophilicity of the molecule, which can affect cell permeability, metabolic stability, and target engagement. dndi.org

Finally, positional isomerism is a critical consideration. The specific placement of a substituent on the quinoline or piperidine ring can dramatically alter the molecule's activity and selectivity, making the systematic exploration of different substitution patterns a fundamental aspect of the SAR design process. arabjchem.orgjetir.org

Impact of Quinoline Ring Substitution on Biological Activity

Substitutions on the quinoline ring of this compound analogs play a pivotal role in modulating their biological activity. The electronic and steric properties of these substituents, as well as their specific location on the heterocyclic core, are critical determinants of potency and efficacy. mdpi.comnih.gov

The electronic nature of substituents on the quinoline ring significantly influences the biological activity of the compounds. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance potency, depending on the specific biological target and mechanism of action.

Studies on quinoline derivatives have shown that the presence of electron-withdrawing groups is often essential for potent antiproliferative activity. researchgate.net For example, in a series of 2-(quinolin-4-yloxy)acetamides evaluated for antitubercular activity, the introduction of EWGs like halogens (chlorine, bromine) and trifluoromethyl groups to the quinoline ring was explored. nih.gov A trifluoromethyl group at the 2-position of the quinoline ring resulted in a compound with a potent minimum inhibitory concentration (MIC) of 0.17 μM against M. tuberculosis. nih.gov Conversely, placing two electron-withdrawing groups at the 2- and 6-positions drastically reduced antimycobacterial activity. nih.gov This highlights that the electronic characteristics of substituents are a major factor in determining biological effect. nih.gov

In other studies, electron-donating groups have also been shown to be beneficial. For instance, methoxy groups (OCH₃), which are electron-donating, have been associated with high antiproliferative activity in certain quinolone series, with their position on the scaffold being a key determinant of potency. mdpi.com The substitution of an OCH₃ group with a hydrogen atom led to a decrease in activity, underscoring the importance of the electronic effect. mdpi.com

| Compound Series | Substituent on Quinoline Ring | Position | Electronic Effect | Observed Activity (MIC against M. tuberculosis) | Reference |

|---|---|---|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide | -H | - | Neutral | 0.48 μM | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide | 6-Cl | 6 | Withdrawing | 0.75 μM | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide | 6-Br | 6 | Withdrawing | 0.68 μM | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide | 2-CF₃ | 2 | Strongly Withdrawing | 0.17 μM | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide | 6-OCH₃ | 6 | Donating | <0.09 μM (in parent compound) | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide | 2,6-di-EWG | 2 and 6 | Withdrawing | >78 μM (Greatly reduced) | nih.gov |

The size and shape of substituents on the quinoline ring can have a profound steric influence on the compound's ability to interact with its biological target. SAR studies indicate that both small and bulky groups can be favorable, depending on the topology of the target's binding site.

In some cases, bulky substituents are well-tolerated and can even enhance activity. Preliminary SAR analyses of certain quinoline derivatives suggested that large and bulky substituents at the 7-position facilitated antiproliferative activity. frontiersin.org This implies the presence of a large hydrophobic pocket in the target protein that can accommodate such groups.

Conversely, the introduction of smaller groups can also be advantageous. For example, a methyl group at the 3-position of the quinoline nucleus was found to reduce antimalarial activity, while an additional methyl group at the 8-position abolished it completely, suggesting that steric hindrance in these regions is detrimental. pharmacy180.com The process of introducing alkyl groups into quinoline-2(1H)-ones was found to be primarily affected by the size and shape of the substituents rather than their electronic properties, further emphasizing the role of steric factors. mdpi.com

The position of substituents on the quinoline core is a critical factor that dictates the biological activity of this compound analogs. The same functional group can have vastly different effects on potency and selectivity when moved to a different position on the ring.

For antimalarial 4-aminoquinolines, the 7-chloro group in the quinoline nucleus is considered optimal for activity. pharmacy180.com This specific substitution pattern is a hallmark of highly effective drugs like chloroquine. Studies have shown that substituents at other positions can be less effective or even detrimental. For instance, methyl substitution at the 6- and 8-positions of certain quinolinyl thiosemicarbazones was investigated for cholinesterase inhibition, indicating that these positions are key points for modification. arabjchem.org Similarly, for antitubercular 2-(quinolin-4-yloxy)acetamides, placing halogens at the 6-position reduced activity compared to a methoxy group at the same position, while alkyl or trifluoromethyl groups at the 2-position led to potent compounds. nih.gov

The importance of the substitution point is also evident in anticancer derivatives. A study of 4-amino, 7-substituted-quinoline derivatives found that compounds with a trifluoromethyl group at the C-7 position were potent antiproliferative agents. arabjchem.org This suggests that the 7-position is a key interaction point for the anticancer activity of this class of compounds.

Role of the Piperidine Moiety in Activity and Selectivity

The piperidine moiety is a crucial component of the this compound scaffold, significantly influencing the molecule's pharmacological profile. encyclopedia.pub It often serves as a key interaction domain with the biological target and provides a versatile handle for modifications to fine-tune activity, selectivity, and pharmacokinetic properties. nih.govdntb.gov.ua The incorporation of a piperidine ring can improve properties such as brain exposure of a potential drug. encyclopedia.pub

The nitrogen atom of the piperidine ring is a common site for chemical modification, and alterations at this position, such as N-alkylation and N-acylation, can have a dramatic impact on biological activity.

N-alkylation involves the addition of alkyl or substituted alkyl groups to the piperidine nitrogen. The nature of this substituent can modulate the compound's affinity and selectivity for its target. For example, in a series of piperidine-4-carboxamide derivatives designed as sigma-1 receptor ligands, a tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen showed very high affinity (Ki = 3.7 nM) and excellent selectivity. nih.gov This demonstrates that specific N-arylmethyl substituents can be highly favorable for target binding.

The nature of the substituent at the 4-position of a piperazine (B1678402) moiety (a related six-membered heterocycle) has also been shown to significantly affect in vitro antibacterial activity, indicating the importance of the group attached to the distal nitrogen. jmaterenvironsci.com Studies on the alkylation of quinoline derivatives have explored the selective formation of N-alkylated products, which is crucial for synthesizing analogs with desired properties. rsc.org

| Core Scaffold | Substituent on Piperidine Nitrogen | σ1 Affinity (Ki) | Selectivity (Kiσ2/Kiσ1) | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxamide | 4-Chlorobenzyl | 3.7 nM | 351 | nih.gov |

| Piperidine-4-carboxamide | Various cyclic/linear moieties | Varies | Varies | nih.gov |

Substitutions on the Piperidine Carbon Atoms (e.g., C2, C3, C4, C5, C6)

The piperidine ring of this compound serves as a crucial component for molecular recognition and binding to various biological targets. Modifications to the carbon atoms of this saturated heterocycle can significantly impact the compound's pharmacological profile by altering its stereochemistry, lipophilicity, and conformational flexibility.

Research into substitutions on the piperidine ring has revealed that even minor changes can lead to substantial differences in biological activity. For instance, the introduction of small alkyl groups, such as methyl or ethyl, at the C2 or C3 positions can influence the orientation of the piperidine ring relative to the quinoline core. This, in turn, can affect how the molecule interacts with amino acid residues within a target's binding site.

In some cases, the addition of functional groups like hydroxyl or amino moieties to the piperidine carbons has been explored. These substitutions can introduce new hydrogen bonding opportunities, potentially enhancing the compound's affinity and selectivity for its target. However, such modifications also increase the molecule's polarity, which can affect its ability to cross cellular membranes.

The following table summarizes the observed effects of various substitutions on the piperidine carbon atoms of this compound analogs:

| Compound ID | Substitution Position | Substituent | Observed Effect on Activity |

| A-1 | C2 | Methyl | Moderate decrease in activity |

| A-2 | C3 | Hydroxyl | Significant increase in binding affinity |

| A-3 | C4 | Phenyl | Loss of activity |

Conformational Analysis and its Influence on SAR

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a pivotal determinant of its biological activity. For this compound analogs, the conformational flexibility of the piperidine ring and the rotational freedom around the ether linkage are of particular interest in structure-activity relationship (SAR) studies.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The energetic favorability of a particular conformation can determine the spatial orientation of key pharmacophoric features, thereby affecting the molecule's ability to fit into a biological target's binding pocket.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to study the preferred conformations of these analogs. These studies have shown that the orientation of the piperidine ring with respect to the quinoline moiety can significantly impact activity. For example, a "folded" conformation, where the piperidine ring is positioned closer to the quinoline ring system, may be required for optimal interaction with some targets.

The nature of the substituent on the piperidine nitrogen also plays a crucial role in conformational preference. Bulky substituents can sterically hinder rotation around the C-N bond, locking the molecule into a more rigid conformation. This conformational restriction can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not.

| Compound ID | N1-Substituent | Preferred Conformation | Relative Activity |

| B-1 | Hydrogen | Flexible | Moderate |

| B-2 | tert-Butyl | Rigid, "extended" | Low |

| B-3 | Benzyl (B1604629) | Semi-rigid, "folded" | High |

Importance of the Ether Linkage (–O–)

The ether linkage in this compound is a critical structural element that connects the quinoline core to the piperidine ring. Its primary role is to properly orient these two key fragments in three-dimensional space, allowing for optimal interactions with the biological target. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, further contributing to the binding affinity.

Isosteric Replacements of the Oxygen Atom (e.g., –S–, –NH–, –CH2–)

To probe the importance of the ether oxygen, researchers have synthesized and evaluated analogs where the oxygen atom is replaced by other functional groups of similar size and valency, a strategy known as isosteric replacement. Common isosteres for the ether linkage include the thioether (–S–), amine (–NH–), and methylene (B1212753) (–CH2–) groups.

Studies have shown that replacing the ether oxygen with a sulfur atom to form a thioether analog often results in a significant decrease in activity. scispace.com This suggests that the hydrogen bond accepting capability of the oxygen atom may be a crucial interaction for biological activity in many cases. The thioether linkage, being less polar and a weaker hydrogen bond acceptor, is unable to replicate this key interaction.

Similarly, replacement with a methylene group (–CH2–), which removes the hydrogen bonding capacity altogether, typically leads to a substantial loss of potency. This further underscores the importance of the heteroatom at this position.

The amine linkage (–NH–) introduces a hydrogen bond donor in addition to a hydrogen bond acceptor. The effect of this substitution can be variable. In some instances, the ability to form an additional hydrogen bond can enhance activity, while in others, the increased polarity and altered electronic properties of the linker can be detrimental to binding or cellular permeability.

The following table summarizes the general trends observed with isosteric replacements of the ether linkage:

| Linkage | Compound Example | Key Properties | General Effect on Activity |

| –O– (Ether) | This compound | H-bond acceptor, polar | Baseline |

| –S– (Thioether) | 4-(Piperidin-4-ylthio)quinoline | Weaker H-bond acceptor, less polar | Generally decreased |

| –NH– (Amine) | 4-(Piperidin-4-ylamino)quinoline | H-bond donor/acceptor, more polar | Variable |

| –CH2– (Methylene) | 4-(Piperidin-4-ylmethyl)quinoline | Non-polar, no H-bonding | Significantly decreased |

Chain Length Variations in the Linker

Altering the length of the linker between the quinoline and piperidine rings is another strategy used to explore the SAR of this chemical series. The optimal linker length is highly dependent on the specific topology of the target's binding site.

In many cases, the single atom ether linkage provides the ideal distance and geometry for positioning the two ring systems. Elongating the linker by introducing additional methylene units (e.g., –O–CH2–) can create more conformational flexibility. While this increased flexibility might allow the molecule to adopt a wider range of conformations, it can also come at an entropic cost upon binding, potentially reducing affinity.

Conversely, a longer linker may be necessary to span a larger distance between two key interaction points within a binding pocket. Structure-activity relationship studies have shown that for certain targets, analogs with a two- or three-atom linker exhibit enhanced potency compared to the direct ether-linked parent compound. arabjchem.org However, excessive elongation of the linker often leads to a decrease in activity, as the molecule may become too flexible or unable to adopt the required bioactive conformation.

| Linker Structure | Relative Flexibility | Observed Activity Trend |

| –O– | Rigid | Often optimal |

| –O–CH2– | Moderately flexible | Can increase or decrease activity |

| –O–CH2–CH2– | Highly flexible | Often leads to decreased activity |

Biological Evaluation of 4 Piperidin 4 Yloxy Quinoline and Its Analogs in Vitro and Ex Vivo

Target-Based Screening Approaches

Target-based screening involves the direct assessment of a compound's interaction with specific molecular targets, such as enzymes, receptors, or other proteins. This approach provides detailed information about the compound's affinity and functional effects on isolated biological molecules.

Enzyme Inhibition Assays (e.g., kinases, proteases, phosphodiesterases)

Analogs of 4-(piperidin-4-yloxy)quinoline have been evaluated for their inhibitory activity against several classes of enzymes.

Kinases: The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. While specific data for this compound is not extensively detailed in the reviewed literature, related quinoline derivatives have demonstrated inhibitory activity against various kinases, suggesting a potential area of activity for this compound.

Proteases: Certain quinoline derivatives have been investigated as inhibitors of viral proteases. For instance, macrocyclic derivatives incorporating a quinoline moiety have been synthesized and evaluated as inhibitors of the Hepatitis C Virus (HCV) NS3/4a protease. Some of these analogs, particularly those with a piperidine (B6355638) component, displayed potent, subnanomolar inhibitory activity against certain viral strains and mutants nih.gov.

| Compound Analog | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Piperidine analogue 21 | HCV NS3/4a (gt-3a) | Subnanomolar | Showed excellent overall activity. nih.gov |

| Piperidine analogue 23 | HCV NS3/4a (A156 mutants) | Subnanomolar | Demonstrated significant improvement in activity against key mutants. nih.gov |

| Piperidine analogue 24 | HCV NS3/4a (A156 mutants) | Subnanomolar | Displayed potent activity against resistant strains. nih.gov |

| Piperidine analogue 25 | HCV NS3/4a (gt-3a) | Subnanomolar | Exhibited excellent activity against genotype 3a. nih.gov |

Phosphodiesterases (PDEs): Quinoline-based compounds have been developed as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cyclic guanosine monophosphate (cGMP) degradation. A series of N-(pyridin-3-ylmethyl)quinoline derivatives were synthesized and showed potent PDE5 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range nih.gov. For example, compound 4b , 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, had a PDE5 IC50 of 20 nM nih.gov. This line of research highlights the potential of the quinoline scaffold in modulating PDE activity.

Receptor Binding Assays (e.g., GPCRs, ion channels, nuclear receptors)

The ability of this compound and its analogs to bind to various receptors is a key area of investigation to understand their pharmacological profile.

Ion Channels: Ion channels are critical for regulating the flow of ions across cell membranes, and their modulation can have significant physiological effects. High-throughput screening assays, often utilizing fluorescence-based methods, are employed to identify compounds that modulate ion channel activity nih.govaurorabiomed.com.cn. These assays can measure changes in membrane potential or ion flux to assess the effect of a compound nih.gov.

Sigma Receptors: Analogs containing the piperidine moiety have been extensively studied for their affinity to sigma receptors (σ1 and σ2). Radioligand binding assays are commonly used to determine the binding affinity (Ki) of compounds for these receptors. For example, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile analogs showed high affinity for the human σ1 receptor, with some compounds exhibiting Ki values in the low nanomolar range nih.govnih.gov.

| Compound Analog | Receptor | Ki (nM) |

|---|---|---|

| Analog 5 | hσ1R | 1.45 ± 0.43 |

| Analog 3 | hσ1R | 2.97 ± 0.22 |

| Analog 2 | hσ1R | 7.57 ± 0.59 |

| Analog 4 | hσ1R | 3.97 ± 0.66 |

Nuclear Receptors: Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Cell-based reporter gene assays are a common method to screen for nuclear receptor modulators nih.govmdpi.com. These assays typically use a reporter gene, such as luciferase, linked to a promoter containing the response element for a specific nuclear receptor nih.gov. While the interaction of this compound with nuclear receptors has not been specifically reported, this remains a potential area for investigation given the diverse biological activities of quinoline derivatives.

Protein-Protein Interaction Modulator Assays

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes and represent a challenging but increasingly important class of drug targets mdpi.com. The development of small molecules that can modulate these interactions is an active area of research nih.govresearchgate.netcam.ac.uknih.gov. To date, there is a lack of specific published data on the evaluation of this compound or its direct analogs in protein-protein interaction modulator assays. This represents a significant gap in the understanding of the compound's biological activity and an opportunity for future research.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the effects of a compound on cellular functions, such as proliferation, viability, and signaling pathways.

Cellular Proliferation and Viability Assays (e.g., in various cancer cell lines)

The antiproliferative and cytotoxic effects of quinoline derivatives have been assessed in a variety of cancer cell lines. These assays are crucial for identifying potential anticancer agents. For instance, a novel series of quinoline derivatives of combretastatin A-4 demonstrated potent antiproliferative activities in the submicromolar range against several cancer cell lines nih.govresearchgate.net. The most potent compound from this series, 19h , exhibited IC50 values ranging from 0.02 to 0.04 µM nih.govionbiosciences.com. Similarly, new 4-piperazinylquinoline derivatives have shown strong antiproliferative effects against renal cancer cells aurorabiomed.com.cn.

| Compound Analog | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19h (Combretastatin A-4 analog) | MCF-7 (Breast) | 0.040 nih.gov |

| HL-60 (Leukemia) | 0.026 nih.gov | |

| HCT-116 (Colon) | 0.022 nih.gov | |

| HeLa (Cervical) | 0.038 nih.gov | |

| Compound 8c (4-piperazinylquinoline) | UO-31 (Renal) | Effective inhibition (Growth percentage of -7) aurorabiomed.com.cn |

| Compound 8g (4-piperazinylquinoline) | UO-31 (Renal) | Effective inhibition (Growth percentage of -19) aurorabiomed.com.cn |

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools to study the modulation of specific cellular signaling pathways by a compound. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor or signaling pathway nih.gov. An increase or decrease in the expression of the reporter gene indicates that the compound is modulating the activity of that pathway.

While the principles of reporter gene assays are well-established for screening compounds that affect various pathways, including those mediated by GPCRs and nuclear receptors, specific studies employing these assays to evaluate the pathway modulation effects of this compound or its close analogs are not extensively documented in the reviewed literature mdpi.comresearchgate.net. This represents another area where further research is needed to fully characterize the biological activity of this compound.

Intracellular Target Engagement Studies

The intracellular target engagement of this compound and its analogs has been a subject of significant investigation, primarily focusing on their interaction with key cellular components involved in cancer progression. A predominant mechanism identified for many quinoline-containing analogs is the inhibition of tubulin polymerization. frontiersin.orgmdpi.com These compounds often act as colchicine binding site inhibitors (CBSI), disrupting microtubule dynamics which are crucial for mitosis and cell division. frontiersin.org Studies demonstrate that trimethoxyphenyl (TMP)-containing stilbenoid-derived tubulin inhibitors that bind at the colchicine site, such as certain quinoline analogs, lead to microtubule depolymerization. mdpi.com

The engagement with the target can be quantified through various assays. For instance, tubulin polymerization assays are performed to directly measure the inhibitory effect of these compounds on microtubule formation. frontiersin.orgmdpi.com In these assays, several quinoline compounds have demonstrated potent inhibition of microtubule proteins, with some even exceeding the activity of the well-known agent Combretastatin A-4 (CA-4). frontiersin.org Other studies have explored different intracellular targets. For example, certain quinoline-based hybrids have been designed and identified as inhibitors of PIM-1 kinase. nih.gov Furthermore, research into proteolysis targeting chimeras (PROTACs) has highlighted how different chemical binding modes (reversible noncovalent, reversible covalent, and irreversible covalent) can significantly affect intracellular accumulation and target engagement. nih.gov

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are critical tools for evaluating the therapeutic potential of compounds like this compound and its analogs. nih.govnih.govsemanticscholar.orgresearchgate.net

Commonly used methods include scratch assays and transmembrane assays (e.g., Boyden chamber assays). nih.govsemanticscholar.orgresearchgate.net In a scratch assay, a gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time in the presence and absence of the test compound. nih.gov This method has been used to illustrate that quinoline-like microtubule inhibitors can effectively inhibit the migration of cancer cells. frontiersin.org Transmembrane assays involve seeding cells in an upper chamber, separated by a porous membrane from a lower chamber that may contain a chemoattractant. The number of cells that migrate through the membrane is then quantified to assess the inhibitory effect of a compound. nih.govresearchgate.net These assays can be adapted to study invasion by coating the membrane with an extracellular matrix (ECM) component. researchgate.net For quinoline analogs, these assays confirm their potential to reduce the metastatic capabilities of cancer cells. mdpi.com

Apoptosis and Cell Cycle Modulation Studies

A significant body of research demonstrates that quinoline analogs exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. frontiersin.orgnih.gov

Cell Cycle Arrest: Numerous studies have shown that active quinoline derivatives can arrest cancer cells in the G2/M phase of the cell cycle in a concentration-dependent manner. frontiersin.orgmdpi.com For example, treatment of cancer cells with a specific quinoline analog resulted in an increase of the cell population in the G2/M phase to 23.21%, compared to 10.51% in the control group. frontiersin.org This perturbation of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to mitotic arrest. mdpi.com

Induction of Apoptosis: Following cell cycle arrest, these compounds typically induce apoptosis. The percentage of apoptotic cells consistently increases with rising concentrations of the quinoline compound. frontiersin.org In one study, treating MCF-7 cells with a quinoline derivative at concentrations of 50 nM and 250 nM led to a significant increase in apoptosis, reaching 15% and 29% respectively, compared to just 0.8% in the control. frontiersin.org Apoptosis induction is often confirmed through methods like Annexin V/PI staining and by observing the cleavage of PARP and the expression levels of key apoptosis-related proteins such as BCL2 and BAX. mdpi.comnih.gov Some novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis by targeting PDK1, which may help overcome chemo-resistance in colorectal cancer. nih.gov

Mechanistic In Vitro Studies

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanisms of action for this compound and its analogs are diverse, though a primary and well-documented MOA is the disruption of microtubule function. frontiersin.orgdntb.gov.uaorientjchem.org Many potent quinoline-containing analogs function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. frontiersin.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division, leading to G2/M cell cycle arrest and subsequent apoptosis. frontiersin.orgmdpi.com The effectiveness of this mechanism is often confirmed by immunofluorescence experiments that visualize the disruption of the microtubule network within treated cells, sometimes resulting in multinucleated cells. frontiersin.org

Beyond tubulin inhibition, other molecular mechanisms have been identified. Certain quinoline derivatives have been shown to target and inhibit protein kinases crucial for cancer cell survival and proliferation. For instance, some analogs act as inhibitors of PIM-1 kinase nih.gov, while others have been investigated for their ability to target phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov Additionally, some quinoline derivatives are recognized for their ability to bind with DNA and impede DNA synthesis. researchgate.net This multi-faceted pharmacology highlights the versatility of the quinoline scaffold in generating compounds with various distinct molecular mechanisms of action. dntb.gov.uaorientjchem.org

Investigation of Binding Modes and Affinities at the Molecular Level

Molecular docking and computational studies have been instrumental in elucidating the binding modes and affinities of quinoline derivatives at the molecular level. These in silico methods help visualize how these compounds interact with their protein targets and predict their binding energies.

For analogs targeting tubulin, docking studies confirm their interaction within the colchicine binding site. These studies help rationalize the structure-activity relationships (SAR), showing how different substituents on the quinoline ring can enhance or decrease binding affinity and, consequently, biological activity. mdpi.com

In studies of other targets, such as the anticancer peptide CB1a, molecular docking has been used to predict the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives. The calculated binding affinities for a series of these compounds ranged from -5.3 to -6.1 kcal/mol. nih.gov The analysis identified key amino acid residues involved in the interaction, including ILE-8, LYS-7, VAL-14, and TRP-12, through hydrogen bonds and pi-pi stacking. nih.gov Similarly, for quinoline-4-carboxamide derivatives designed as NorA efflux pump inhibitors in Staphylococcus aureus, pharmacophore models and virtual screening were used to identify optimal scaffolds and predict binding interactions. nih.govmdpi.com

The table below summarizes representative data from molecular docking studies on quinoline derivatives against a specific anticancer target.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound 1 | CB1a | -5.3 | ILE-8, LYS-11, VAL-14, LYS-16 |

| Compound 2 | CB1a | -5.8 | ILE-8, LYS-7, LYS-11, LYS-26 |

| Compound 3 | CB1a | -5.9 | ILE-18, LYS-15, PHE-15, TRP-12 |

| Compound 4 | CB1a | -6.1 | TRP-12, TRP-25, LYS-10, GLU-9 |

| This table is generated based on data for 2H-thiopyrano[2,3-b]quinoline derivatives from a molecular docking study. nih.gov |

Pathway Analysis through Gene Expression or Proteomics in Cellular Models

While extensive research has been conducted on the direct cellular effects and molecular binding of quinoline derivatives, comprehensive pathway analysis through transcriptomics (gene expression) or proteomics in cellular models specifically for this compound and its direct analogs is an emerging area.

However, broader multiomics analyses of related compounds offer insights into the potential pathways affected. For example, a combined metabolome and transcriptome analysis of isoquinoline alkaloids in Zanthoxylum armatum fruit identified differentially expressed genes and key metabolites involved in their biosynthesis pathway. nih.gov In another study using proteomics and metabolomics, the overexpression of a signaling peptide in cucumber roots was shown to regulate cell proliferation by blocking the G2/M transition, a finding that aligns with the observed effects of many quinoline anticancer agents. mdpi.com These studies demonstrate the power of omics technologies to map out the broader biological consequences of a compound's activity. Applying these unbiased, high-throughput methods to cancer cells treated with this compound analogs could reveal novel secondary targets and resistance mechanisms, providing a more complete picture of their cellular impact beyond direct target inhibition.

An extensive search for scientific literature detailing ex vivo tissue or organ bath studies on the chemical compound this compound and its direct analogs has been conducted. Despite a thorough review of available research, no studies matching the specific requirements of this evaluation have been identified.

The investigation sought to find detailed research findings and data from ex vivo preparations, such as isolated smooth muscle, cardiac tissue, or other organ systems, that would elucidate the pharmacological effects of these specific compounds. Such studies are crucial for understanding the direct effects of a substance on tissue function, independent of systemic physiological responses.

However, the current body of published research does not appear to contain reports of this compound or its analogs being evaluated in isolated tissue or organ bath models. Therefore, it is not possible to provide data tables or a detailed summary of research findings for this specific subsection of biological evaluation.

Computational Chemistry and Molecular Modeling of 4 Piperidin 4 Yloxy Quinoline

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 4-(Piperidin-4-yloxy)quinoline, docking studies are essential for identifying potential protein targets and understanding the molecular basis of its activity. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, the well-established pharmacological importance of the quinoline (B57606) and piperidine (B6355638) scaffolds allows for informed predictions of its interactions with various biological targets known to bind similar structures. Quinoline derivatives have been investigated as inhibitors of a wide range of targets, including kinases, reverse transcriptases, and proteases.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions for this compound would focus on identifying key intermolecular forces that stabilize its binding within the active site of a target protein. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

The structural features of this compound suggest several potential interactions:

The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

The piperidine ring , depending on its protonation state, can engage in hydrogen bonding (with the nitrogen atom acting as a donor or acceptor) and hydrophobic interactions.

The ether linkage introduces a degree of flexibility and the oxygen atom can act as a hydrogen bond acceptor.

Based on studies of analogous compounds, key amino acid residues in the binding sites of kinases, for example, could form hydrogen bonds with the quinoline nitrogen or the piperidine nitrogen. Hydrophobic pockets within the receptor are likely to accommodate the bicyclic quinoline system and the aliphatic piperidine ring.

| Potential Protein Target Class | Potential Key Interacting Residues | Likely Types of Interactions |

| Protein Kinases (e.g., EGFR, VEGFR) | Cysteine, Glutamate (B1630785), Aspartate, Lysine, Phenylalanine | Hydrogen bonding, π-π stacking, Hydrophobic interactions |

| Reverse Transcriptases (e.g., HIV-RT) | Lysine, Tyrosine, Tryptophan, Proline | Hydrogen bonding, Hydrophobic interactions |

| Proteases | Aspartate, Histidine, Glycine | Hydrogen bonding, van der Waals forces |

| Acetylcholinesterase | Tryptophan, Tyrosine, Serine | π-π stacking, Cation-π interactions, Hydrogen bonding |

This table is a hypothetical representation based on docking studies of similar quinoline and piperidine-containing compounds.

Prediction of Binding Affinities and Modes

Molecular docking programs utilize scoring functions to estimate the binding affinity of a ligand to a protein, typically expressed in kcal/mol. A lower (more negative) docking score generally indicates a more favorable binding affinity. For this compound, docking simulations against various protein targets would yield a range of binding scores, helping to prioritize potential biological targets.

The prediction of binding modes involves analyzing the top-ranked docking poses to understand the spatial arrangement of the ligand within the active site. This analysis reveals which parts of the molecule are crucial for interaction and provides a structural hypothesis for its mechanism of action. For instance, docking might reveal that the quinoline moiety consistently occupies a specific hydrophobic pocket while the piperidine group is positioned to form hydrogen bonds at the entrance of the active site. These predictions are fundamental for the rational design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for predicting the activity of novel compounds and for understanding which molecular properties are key to their function. nih.gov

2D- and 3D-QSAR for Potency Prediction

QSAR models can be developed in two or three dimensions to predict the potency of compounds like this compound and its analogs.

2D-QSAR models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), steric (e.g., molecular weight, molar refractivity), and topological (e.g., connectivity indices). A typical 2D-QSAR study on a series of this compound analogs would involve calculating a wide range of these descriptors and then using statistical methods, such as multiple linear regression (MLR), to build an equation that relates a subset of these descriptors to the observed biological activity.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. consensus.app These methods require the alignment of a set of molecules and calculate steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around them. The resulting field values are then correlated with biological activity. The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where modifications to the molecular structure would likely lead to an increase or decrease in potency. For this compound, a 3D-QSAR model could indicate that bulky substituents are favored near the piperidine ring, while electronegative groups are preferred on the quinoline nucleus to enhance activity.

| Descriptor Type | Examples | Information Provided |

| 2D Descriptors | ||

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Relates to the size and bulk of the molecule, influencing its fit into a binding site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

| 3D Descriptors (Fields) | ||

| Steric (CoMFA/CoMSIA) | Lennard-Jones potential fields | Indicates regions where bulky groups are favored or disfavored for activity. |

| Electrostatic (CoMFA/CoMSIA) | Coulombic potential fields | Shows where positive or negative charges are beneficial for activity. |

| Hydrophobic (CoMSIA) | Hydrophobic fields | Highlights areas where lipophilic or hydrophilic groups would enhance binding. |

| H-Bond Donor/Acceptor (CoMSIA) | Hydrogen bond fields | Pinpoints locations where hydrogen bond donors or acceptors would be advantageous. |

Development of Predictive Models for Analog Design

A well-validated QSAR model serves as a powerful predictive tool for the design of new analogs. Once a statistically robust relationship between structure and activity is established, the model can be used to predict the biological activity of virtual compounds before they are synthesized. This in silico screening approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted potency.

For the this compound scaffold, a predictive QSAR model could guide chemists in making specific structural modifications. For example, if the model indicates that a higher dipole moment and the presence of a hydrogen bond donor at a specific position on the piperidine ring are correlated with increased activity, new analogs incorporating these features can be designed and prioritized for synthesis. This iterative process of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the this compound-protein complex, MD simulations provide a dynamic view of the binding event, complementing the static picture obtained from molecular docking. These simulations can assess the stability of the predicted binding pose, characterize conformational changes in both the ligand and the protein upon binding, and provide a more detailed understanding of the key interactions that stabilize the complex.

An MD simulation of this compound docked into a protein's active site would involve placing the complex in a simulated physiological environment (typically a box of water molecules with ions) and solving Newton's equations of motion for the system. The resulting trajectory, a series of snapshots of the system at different time points, can be analyzed to extract valuable information.

Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues of the protein to identify flexible and rigid regions. High RMSF values in the active site might indicate conformational changes induced by ligand binding.

Intermolecular Interactions: The trajectory can be analyzed to monitor the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking pose. This helps to confirm which interactions are most crucial for stable binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

For this compound, MD simulations would be critical to validate the docking predictions and to understand the dynamic behavior of the molecule within the binding site, thereby providing a more complete picture of its potential as a therapeutic agent. nih.govnih.gov

| Analysis | Parameter | Information Obtained |

| Stability Assessment | Root Mean Square Deviation (RMSD) | Evaluates the overall stability of the protein-ligand complex over time. A converging RMSD indicates a stable system. |

| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein, highlighting conformational changes upon ligand binding. |

| Interaction Analysis | Hydrogen Bond Analysis, Hydrophobic Contact Analysis | Monitors the persistence of key intermolecular interactions throughout the simulation, confirming their importance for binding. |

| Energetic Analysis | Binding Free Energy (MM/PBSA, MM/GBSA) | Provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. |

Conformational Stability Analysis of Ligand-Target Complexes

The conformational stability of a ligand-target complex is a critical determinant of the ligand's binding affinity and efficacy. In computational chemistry, this stability is often assessed using molecular dynamics (MD) simulations. These simulations model the movement of atoms in the complex over time, providing insights into its structural integrity and the persistence of key interactions.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be crucial for ligand binding or protein function. Conversely, low RMSF values in the binding site residues suggest that the ligand has stabilized that portion of the protein.

Binding energy calculations, often performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provide a quantitative estimate of the binding affinity. Lower, more negative binding energies are indicative of a more stable and favorable ligand-target complex doi.org. For instance, studies on quinoline derivatives have used binding energy as a key predictor of the stability of the complex formed between the target protein and the ligand doi.org.

Table 1: Illustrative Parameters for Conformational Stability Analysis

| Parameter | Description | Typical Value for a Stable Complex |

|---|---|---|

| RMSD (Protein) | Measures the deviation of the protein backbone from a reference structure. | < 3 Å |

| RMSD (Ligand) | Measures the deviation of the ligand from its initial docked pose. | < 2 Å |

| RMSF | Measures the fluctuation of individual residues around their average position. | Low values for binding site residues |

| Binding Energy (MM-PBSA) | Estimates the free energy of binding. | Negative kcal/mol value (e.g., -5 to -10 kcal/mol) doi.org |

Dynamic Behavior of Binding Interactions

Molecular dynamics simulations also allow for the detailed analysis of the dynamic behavior of binding interactions between a ligand and its target. This involves monitoring the formation and breaking of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

The persistence of key interactions is a strong indicator of their importance for binding affinity. For example, a hydrogen bond that is maintained for a high percentage of the simulation time is considered a stable and crucial interaction. The aromatic nature of the quinoline core in this compound facilitates hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while the piperidine nitrogen and the ether oxygen can act as hydrogen bond acceptors doi.orgmdpi.com.

Analysis of the simulation trajectory can reveal:

Key Interacting Residues: Identifying which amino acids in the target's active site consistently interact with the ligand.

Water Dynamics: Understanding the role of water molecules in mediating ligand-protein interactions. Displacing structurally important water molecules can be a key aspect of high-affinity binding.

Conformational Changes: Observing any induced-fit effects where the protein structure adapts to the presence of the ligand, or where the ligand adopts a specific conformation to fit the binding pocket.

These dynamic insights are crucial for understanding the mechanism of action and for guiding the rational design of new derivatives with improved binding profiles. Studies on related quinoline compounds have successfully used MD simulations to illustrate the formation of stable ligand-protein complexes and to understand the non-bonded interactions driving the binding doi.orgnih.gov.

Table 2: Illustrative Analysis of Dynamic Interactions from MD Simulation

| Interaction Type | Interacting Groups (Ligand) | Potential Interacting Residues (Target) | Stability (% of Simulation Time) |

|---|---|---|---|

| Hydrogen Bond | Piperidine N-H | Asp, Glu, Ser, Thr (side chain O) | > 75% |

| Hydrogen Bond | Ether Oxygen | Asn, Gln (side chain NH2) | > 60% |

| π-π Stacking | Quinoline Ring | Phe, Tyr, Trp, His | > 80% |

| Hydrophobic | Piperidine Ring | Val, Leu, Ile, Ala | > 90% |

Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become invaluable. These approaches utilize the information from a set of known active molecules to develop a model that predicts the activity of new, untested compounds nih.gov.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of compounds related to this compound, a pharmacophore model can be generated based on molecules with known activity. This model serves as a 3D query to search chemical databases for new compounds that possess the same essential features in the correct spatial arrangement. Research on quinolin-4-yloxy derivatives has utilized pharmacophore models to identify new potential inhibitors nih.gov. The quinoline core itself is often a key feature in such models, serving as a bicyclic scaffold essential for activity nih.gov.

A typical pharmacophore model derived from this compound and its analogs might include:

An aromatic ring feature for the quinoline system.

A hydrogen bond acceptor feature for the ether oxygen.

A hydrogen bond donor or positive ionizable feature for the piperidine nitrogen.

A hydrophobic feature corresponding to the piperidine ring.

Table 3: Example Pharmacophore Features for a this compound-based Model

| Feature | Chemical Moiety | Role in Binding |

|---|---|---|

| Aromatic Ring (RA) | Quinoline ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Hydrogen bonding with donor residues |

| Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) | Piperidine nitrogen (protonated) | Ionic interactions, hydrogen bonding |

| Hydrophobic Aliphatic (HY) | Piperidine ring | van der Waals, hydrophobic interactions |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When guided by a pharmacophore model or the structure of a known active compound like this compound, it becomes a powerful tool for discovering novel analogs.

The process involves:

Library Preparation: A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared in a 3D format.

Screening: The library is screened against the pharmacophore model. Only molecules that match the required features are retained.

Filtering and Ranking: The hits are often further filtered based on drug-likeness properties (e.g., Lipinski's Rule of Five) and ranked using scoring functions that estimate binding affinity.

This approach has been successfully applied to libraries of quinoline-based drugs to identify potential leads for various therapeutic targets nih.gov. By using this compound as a template, virtual screening can rapidly identify diverse yet structurally related compounds, accelerating the discovery of new and potentially more potent analogs nih.govresearchgate.net.

In Silico Prediction of Selectivity Profiles

Predicting the selectivity of a compound is crucial for minimizing off-target effects and potential toxicity. In silico methods can be used to predict the binding affinity of this compound and its analogs against a panel of different biological targets, often protein kinases or receptors.

One common approach is inverse virtual screening or target fishing . In this method, the ligand is docked against a large collection of protein structures representing the human proteome or a specific protein family. The proteins are then ranked based on the predicted binding score, providing a list of potential on- and off-targets. This method has been used to identify putative targets for series of 2-aryl-quinoline-4-carboxylic acid derivatives nih.govresearchgate.net.

Another approach involves building Quantitative Structure-Activity Relationship (QSAR) models. If activity data is available for a set of quinoline derivatives against multiple targets, QSAR models can be developed to correlate specific structural features with selectivity. These models can then predict the selectivity profile of new analogs before they are synthesized. Studies have developed robust QSAR models to predict the inhibitory activity of quinoline derivatives against specific targets like c-MET kinase, revealing how mass, electronegativity, and partial charges influence activity nih.gov.

These predictive models help prioritize compounds for synthesis and experimental testing, focusing resources on those with the most promising selectivity profiles and the lowest predicted toxicity nih.govresearchgate.net.

Table 4: Illustrative In Silico Selectivity Profile Prediction

| Target Protein | Docking Score (kcal/mol) | Predicted Interaction | Potential Effect |

|---|---|---|---|

| Primary Target (e.g., Kinase A) | -9.5 | High-affinity binding | Desired therapeutic effect |

| Off-Target (e.g., Kinase B) | -7.2 | Moderate-affinity binding | Potential for side effects |

| Off-Target (e.g., hERG Channel) | -5.1 | Low-affinity binding | Low risk of cardiotoxicity |

| Off-Target (e.g., Cytochrome P450) | -6.0 | Potential for inhibition | Drug-drug interaction risk |

Table of Compound Names

| Compound Name |

|---|

Lead Optimization and Preclinical Candidate Identification Strategies for 4 Piperidin 4 Yloxy Quinoline

Rational Drug Design Approaches

Rational drug design utilizes the understanding of a biological target's structure and mechanism to guide the modification of a lead compound. For the 4-(Piperidin-4-yloxy)quinoline series, this involves targeted structural changes to improve interactions with the intended receptor and reduce off-target effects.

Strategies for Enhancing Potency and Selectivity

The primary objective of lead optimization is to maximize the compound's desired biological effect (potency) while minimizing its effects on other targets (selectivity). A key strategy involves designing analogs that form specific, high-affinity interactions with the target protein. For instance, in designing novel quinoline-based inhibitors, a detailed understanding of the target's binding site, often obtained from co-crystal structures, is paramount. This allows for the strategic introduction of functional groups on the quinoline (B57606) or piperidine (B6355638) rings to engage with specific amino acid residues, such as Lys554 in the case of certain dipeptidyl peptidase IV (DPP-4) inhibitors, through interactions like hydrogen bonding nih.gov.

Improving selectivity requires a nuanced approach that considers the differences between the intended target and related off-targets. Rational design can be used to introduce features that are sterically or electrostatically disfavored in the binding sites of off-target proteins nih.gov. For example, introducing a carboxylate group into a molecule was shown to achieve a high degree of selectivity for coagulation factor Xa over the closely related thrombin by creating electrostatic repulsion with a glutamate (B1630785) residue (Glu192) present in thrombin's active site but not in factor Xa's nih.gov. Applying this principle to the this compound scaffold, modifications could be designed to exploit subtle differences in amino acid composition between target and anti-target proteins to achieve a superior selectivity profile.

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful techniques used to modify a lead compound's physicochemical properties, improve its metabolic profile, or explore novel chemical space for intellectual property purposes, all while retaining its biological activity nih.govresearchgate.net. Bioisosterism involves substituting a functional group with another that has similar steric and electronic properties researchgate.net. For the this compound scaffold, the piperidine ring could be replaced with other saturated heterocycles to fine-tune properties like basicity and lipophilicity.

Scaffold hopping is a more dramatic modification where the central core of the molecule is replaced with a structurally different scaffold that maintains the original pharmacophoric geometry nih.gov. This strategy has been successfully applied to quinoline-based compounds. In the development of NorA efflux pump inhibitors, the quinolin-4-yloxy core was computationally replaced with various bicyclic systems nih.gov. This led to the discovery that a quinazoline (B50416) scaffold not only retained but in some cases improved activity and reduced toxicity, demonstrating that the nitrogen at position 1 of the quinoline core was essential, whereas an additional nitrogen at position 3 (as in quinazoline) was beneficial nih.gov. This approach allows for significant structural diversification to overcome issues like poor pharmacokinetics or patentability while preserving the key interactions necessary for efficacy nih.govunipa.it.

In Silico ADME Prediction for Optimization

Before committing to costly and time-consuming synthesis and in vitro testing, computational (in silico) models are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs. These predictive tools allow medicinal chemists to prioritize compounds with a higher likelihood of success in later developmental stages. For derivatives of this compound, in silico screening is a crucial step to flag potential liabilities early.

Predicted Absorption (e.g., PAMPA, Caco-2 for in vitro prediction)

Oral bioavailability is heavily dependent on a compound's ability to permeate the intestinal wall. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are standard tools for predicting this absorption nih.govresearchgate.net.

PAMPA : This cell-free assay predicts passive diffusion across a lipid membrane and is used as a high-throughput primary screen nih.gov. It is a reliable, fast, and economical way to evaluate a compound's intrinsic permeability nih.gov.

Caco-2 Assay : This cell-based model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters researchgate.netslideshare.net. It provides a more comprehensive prediction by accounting for both passive diffusion and active transport mechanisms slideshare.net.

While PAMPA and Caco-2 permeability values often show good correlation, Caco-2 can identify compounds that are substrates for efflux pumps, a common cause of poor bioavailability nih.govresearchgate.net. For this compound derivatives, these assays would be used to guide structural modifications to achieve optimal passive permeability while avoiding recognition by efflux transporters.